![molecular formula C12H13N5O2 B2367618 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 2195936-97-9](/img/structure/B2367618.png)
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Scientific Research Applications
Antimicrobial Activities
1,2,3-triazoles have shown significant antimicrobial activities. They have been synthesized and tested against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae. Some compounds have shown substantial potency against most of the tested microbes .
Antifungal Activities
The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae .
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery. They have been used in the development of various drugs due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Organic Synthesis
1,2,3-triazoles have been widely used in organic synthesis. They are part of essential building blocks like amino acids, nucleotides, etc .
Supramolecular Chemistry
1,2,3-triazoles have applications in supramolecular chemistry. Their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to their enhanced biocompatibility .
Polymer Chemistry
1,2,3-triazoles have been used in polymer chemistry. They have been used in the synthesis of various polymers due to their high chemical stability and strong dipole moment .
Fluorescent Imaging
1,2,3-triazoles have been used in fluorescent imaging. They have been used as a core structure in the development of various fluorescent probes .
Materials Science
1,2,3-triazoles have found applications in materials science. They have been used in the development of various materials due to their high chemical stability and strong dipole moment .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a triazole ring, which is known to interact with a variety of biological targets
Mode of Action
It is known that triazole-containing compounds can interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Triazole-containing compounds are known to have a broad range of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s molecular weight is 251.71 g/mol , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of activities associated with triazole-containing compounds , it is likely that this compound could have multiple effects at the molecular and cellular level
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-14-5-6-15-17/h2-6,9H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLENTLZKQUJGNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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